{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid
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Overview
Description
{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid is a complex organic compound featuring a pyrazole ring, a sulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine derivatives with α, β-unsaturated aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the sulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides .
Scientific Research Applications
Chemistry
In chemistry, {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds .
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting inflammatory and infectious diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of {[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins .
Properties
Molecular Formula |
C9H14N2O4S |
---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazol-3-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-3-11-8(4-7(2)10-11)5-16(14,15)6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13) |
InChI Key |
BUPHHGRJBWMROD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)CS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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